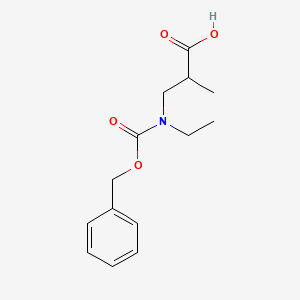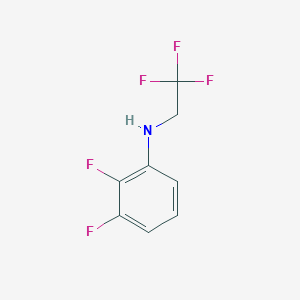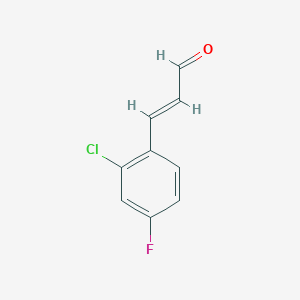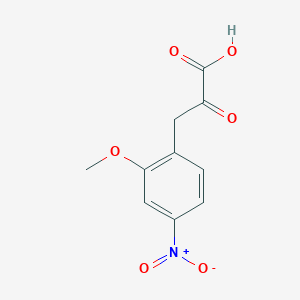![molecular formula C6H9ClF2O3S B13580164 [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13580164.png)
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers is a complex organic compound characterized by the presence of a difluoromethyl group, a hydroxycyclobutyl ring, and a methanesulfonylchloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutyl ring, introduction of the difluoromethyl group, and the attachment of the methanesulfonylchloride group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The methanesulfonylchloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methanesulfonylchloride group with an amine may produce a sulfonamide.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of difluoromethyl and sulfonyl groups on biological systems. It can serve as a probe to investigate enzyme interactions, protein modifications, and cellular pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its unique chemical structure can be exploited to design novel therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers involves its interaction with molecular targets such as enzymes, receptors, and proteins. The difluoromethyl group can enhance binding affinity, while the sulfonyl group can modulate the compound’s reactivity and stability. These interactions can lead to specific biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(trifluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride: Similar structure but with a trifluoromethyl group.
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylfluoride: Similar structure but with a methanesulfonylfluoride group.
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylbromide: Similar structure but with a methanesulfonylbromide group.
Uniqueness
The uniqueness of [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and sulfonyl groups can enhance the compound’s reactivity, stability, and binding affinity, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H9ClF2O3S |
|---|---|
Poids moléculaire |
234.65 g/mol |
Nom IUPAC |
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClF2O3S/c7-13(11,12)3-4-1-6(10,2-4)5(8)9/h4-5,10H,1-3H2 |
Clé InChI |
XDRBVRAMUVLUHQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C(F)F)O)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


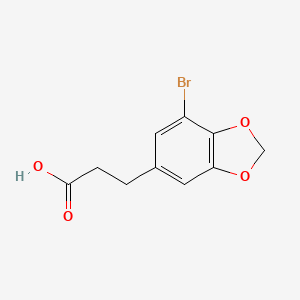
![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)
![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)

![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)

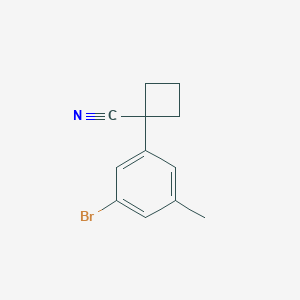
![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)
